1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-propylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-3-9-19-15(21)11-7-5-6-8-12(11)20(16(19)22)10-14-17-13(4-2)18-23-14/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSLLWYFQALOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an acyl chloride or ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Quinazoline Ring Formation: The quinazoline moiety can be synthesized by cyclization of an anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole and quinazoline rings through a suitable linker, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or quinazoline rings using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the oxadiazole ring into quinazoline structures has been shown to enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of key enzymes involved in tumor growth and metastasis, such as topoisomerase and histone deacetylases .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 (Lung) | 1.59 | Inhibition of telomerase |
| 2 | C6 (Glioma) | 8.16 | Apoptosis induction via caspase activation |
| 3 | L929 (Fibroblast) | 7.48 | Cell cycle arrest |
Antimicrobial Properties
Research has also suggested that compounds containing oxadiazole rings exhibit antimicrobial activity. These derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. The dual action mechanism often involves both direct bactericidal effects and the modulation of host immune responses .
Study on Cytotoxicity
A recent study synthesized several derivatives related to the target compound and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced the anticancer activity, with some derivatives showing IC50 values lower than those of established chemotherapeutics like cisplatin .
In Vivo Studies
In vivo studies involving animal models have shown promising results regarding the safety and efficacy of similar compounds. These studies revealed that certain derivatives could reduce tumor size without significant toxicity to normal tissues, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can interact with nucleophilic sites, while the quinazoline ring can intercalate with DNA or inhibit specific kinases, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s quinazoline-2,4-dione core (C₈H₆N₂O₂) distinguishes it from related heterocycles such as:
- Pyrimidine-2,4-diones (e.g., compounds 4–6 in ), which lack the fused benzene ring of quinazoline.
- Thieno[2,3-d]pyrimidine-2,4-diones ( ), where a thiophene ring replaces the benzene moiety, altering electronic properties and bioactivity.
Substituent Analysis
- Oxadiazole vs. Triazole Substituents : The target’s 3-ethyl-1,2,4-oxadiazole-methyl group contrasts with triazole-methyl substituents in ’s compounds (e.g., 5 and 6 ). Oxadiazoles are less polar than triazoles due to reduced hydrogen-bonding capacity, which may influence solubility and target engagement.
- Alkyl Chains : The N3-propyl group in the target compound is structurally analogous to the N3-propargyl group in ’s compound 4 , but the propyl chain’s flexibility could enhance conformational adaptability compared to rigid propargyl or aromatic substituents.
Physicochemical Properties and Drug-Likeness
*Estimated via computational tools (e.g., ChemDraw).
- Solubility : The target’s oxadiazole and quinazoline groups reduce aqueous solubility compared to piperidine derivatives ( ), necessitating formulation strategies for in vivo applications.
- Metabolic Stability : The ethyl and propyl substituents may slow oxidative metabolism compared to aromatic analogs, extending half-life.
Biological Activity
The compound 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a novel derivative that integrates the oxadiazole and quinazoline moieties. Both of these structural components are known for their diverse biological activities. This article reviews the biological activity of the compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: CHNO
- Molecular Weight: 298.33 g/mol
The structure features a quinazoline core substituted with a 3-ethyl-1,2,4-oxadiazol-5-yl group, which is pivotal for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The incorporation of the 1,2,4-oxadiazole ring into various compounds has been associated with significant antibacterial and antifungal activities:
- Antibacterial Activity : Research indicates that derivatives containing the oxadiazole ring exhibit potent activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes.
- Antifungal Activity : Compounds similar to our target compound have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. This activity is crucial in developing new antifungal agents given the rise in drug-resistant strains .
Anticancer Activity
The quinazoline scaffold is well-documented in cancer research for its ability to inhibit tumor growth. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells:
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds targeting the EGFR (Epidermal Growth Factor Receptor) pathway have shown promising results .
- Case Studies : In vitro studies have reported that derivatives of quinazoline can significantly reduce cell viability in various cancer cell lines including breast (MCF-7) and colon (HCT116) cancers. For example, certain derivatives displayed IC values comparable to established chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds with this scaffold have shown potential in reducing inflammation markers in vitro:
- Cytokine Inhibition : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
